An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine (CAS 945988-81-8)
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine (CAS 945988-81-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, identified by CAS number 945988-81-8. In the absence of experimentally acquired spectra in the public domain, this document synthesizes information from analogous quinazoline derivatives to offer a robust theoretical framework for spectral assignment and interpretation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction to N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine and the Role of NMR
N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine is a complex heterocyclic molecule belonging to the quinazoline class of compounds. The quinazoline scaffold is a recurring motif in numerous biologically active molecules and approved pharmaceuticals, often exhibiting activities such as protein kinase inhibition.[1] Given the intricate structure of this molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and purity assessment. ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the synthesized structure.
Below is the chemical structure of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine:
Caption: Chemical structure of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine.
Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted ¹H NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine. These predictions are based on the analysis of structurally similar quinazoline derivatives reported in the literature.[1][2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-5 | ~8.5 - 8.7 | s | 1H | The proton at position 5 of the quinazoline ring is typically deshielded and appears as a singlet. |
| Aromatic H (benzoyl) | ~7.5 - 8.2 | m | 5H | Protons of the benzoyl group will appear as a complex multiplet in the aromatic region. |
| Aromatic H (phenyl) | ~7.2 - 7.8 | m | 4H | Protons of the aniline phenyl ring will also be in the aromatic region, likely showing doublet or multiplet patterns. |
| H-8 | ~7.1 - 7.3 | s | 1H | The proton at position 8 of the quinazoline ring is expected to be a singlet in the aromatic region. |
| NH | ~9.0 - 9.5 | s (broad) | 1H | The amine proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent. |
| OCH₃ | ~3.9 - 4.1 | s | 3H | The methoxy group protons will appear as a sharp singlet. |
| Morpholine (O-CH₂) | ~3.7 - 3.9 | t | 4H | The four protons adjacent to the oxygen in the morpholine ring will appear as a triplet. |
| Morpholine (N-CH₂) | ~3.0 - 3.3 | t | 4H | The four protons adjacent to the nitrogen in the morpholine ring will appear as a triplet, slightly upfield from the O-CH₂ protons. |
Diagram of Predicted ¹H NMR Assignments:
Caption: Predicted ¹H NMR assignments for key protons.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine are presented below. These estimations are derived from established chemical shift ranges for quinazoline and related heterocyclic systems.[1][2]
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | ~195 - 198 | The benzoyl carbonyl carbon is highly deshielded. |
| C-4 | ~160 - 165 | The C-4 carbon of the quinazoline ring, attached to the methoxy group, is significantly deshielded. |
| Quaternary C (aromatic) | ~110 - 155 | Multiple quaternary carbons in the quinazoline and phenyl rings will appear in this broad range. |
| CH (aromatic) | ~100 - 140 | Aromatic methine carbons will resonate in this region. |
| C-O (methoxy) | ~55 - 60 | The methoxy carbon appears in a characteristic upfield region. |
| C-O (morpholine) | ~65 - 70 | The carbons adjacent to the oxygen in the morpholine ring. |
| C-N (morpholine) | ~45 - 50 | The carbons adjacent to the nitrogen in the morpholine ring. |
Experimental Protocols
To obtain high-quality NMR spectra for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, the following experimental procedures are recommended.
Sample Preparation
A standardized and careful sample preparation is critical for acquiring high-resolution NMR data.
Workflow for NMR Sample Preparation:
Caption: Standard workflow for preparing an NMR sample.
Detailed Steps:
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Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for complex aromatic compounds. Add 0.6-0.7 mL of the solvent to the vial containing the sample.
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Ensuring Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution. A homogenous solution is crucial for obtaining sharp NMR signals.
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Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
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Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | Standard one-pulse experiment. |
| Number of Scans (NS) | 16-64 | Sufficient for good signal-to-noise with a few mg of sample. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 2-4 seconds | Provides good digital resolution. |
| Spectral Width (SW) | 12-16 ppm | Covers the expected range of proton chemical shifts. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Proton-decoupled experiment with a 30° pulse angle to reduce relaxation delays. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2 seconds | A standard delay for most carbon atoms. |
| Acquisition Time (AQ) | 1-2 seconds | Adequate for good resolution. |
| Spectral Width (SW) | 200-240 ppm | Covers the full range of expected carbon chemical shifts. |
Logical Flow for NMR Data Acquisition and Processing:
Caption: General workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine (CAS 945988-81-8). While the presented spectral data are theoretical, they are grounded in the analysis of closely related structures and serve as a reliable starting point for spectral interpretation. The detailed experimental protocols offer a standardized approach to sample preparation and data acquisition, enabling researchers to obtain high-quality NMR data for this and similar complex organic molecules. The combination of predicted spectral data and robust experimental guidelines in this document is intended to facilitate the efficient and accurate characterization of this important quinazoline derivative in research and development settings.
References
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PubChem. N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine. National Center for Biotechnology Information. [Link]
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Thapa, S.; Bolliger, J. L. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank2025 , 2025, M1958. [Link]
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Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry2016 , 59(13), 6361-6374. [Link]
